molecular formula C20H24N2O4S2 B1211742 2,2'-dithiobis(N-2-hydroxypropylbenzamide) CAS No. 73845-37-1

2,2'-dithiobis(N-2-hydroxypropylbenzamide)

Cat. No.: B1211742
CAS No.: 73845-37-1
M. Wt: 420.5 g/mol
InChI Key: ODUBEYQKYAQFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KF-4939 is a chemical compound known for its anti-platelet properties. It has been studied for its potential applications in various fields, including medicine and biology. The compound is particularly noted for its ability to inhibit platelet aggregation, making it a subject of interest in the development of new therapeutic agents.

Preparation Methods

KF-4939 can be synthesized through several methods. One common synthetic route involves the condensation of 2,2’-dithiobis(benzoyl chloride) with 2-hydroxypropylamine in the presence of dioxane . This reaction produces KF-4939 as the final product. Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure the purity and yield of the compound.

Chemical Reactions Analysis

KF-4939 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: KF-4939 can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KF-4939 has been extensively studied for its scientific research applications. Some of the key areas include:

Mechanism of Action

KF-4939 exerts its effects by inhibiting the activation of phospholipase C and phospholipase A2 in platelets . This inhibition prevents the aggregation and secretion of platelets, which are crucial steps in the formation of blood clots. The compound binds to specific molecular targets on the platelets, disrupting the signaling pathways involved in platelet activation.

Comparison with Similar Compounds

KF-4939 is unique in its specific inhibition of platelet aggregation. Similar compounds include:

Properties

CAS No.

73845-37-1

Molecular Formula

C20H24N2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2-hydroxypropyl)-2-[[2-(2-hydroxypropylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C20H24N2O4S2/c1-13(23)11-21-19(25)15-7-3-5-9-17(15)27-28-18-10-6-4-8-16(18)20(26)22-12-14(2)24/h3-10,13-14,23-24H,11-12H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

ODUBEYQKYAQFNS-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)O)O

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)O)O

Synonyms

2,2'-dithiobis(N-2-hydroxypropylbenzamide)
KF 4939
KF-4939

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.